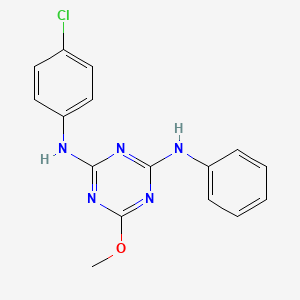

![molecular formula C22H26ClNO4S B11664021 Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-2-{[2-(4-Chlor-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von Ethyl-2-{[2-(4-Chlor-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Die wichtigsten Schritte umfassen:

Bildung des Benzothiophen-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung von schwefelhaltigen Vorläufern erreicht werden.

Einführung der Phenoxygruppe: Dieser Schritt beinhaltet die Reaktion des Benzothiophen-Kerns mit 4-Chlor-2-methylphenol unter geeigneten Bedingungen, um das Phenoxyderivat zu bilden.

Acylierung und Veresterung: Die letzten Schritte umfassen die Acylierung mit Propanoylchlorid und die anschließende Veresterung mit Ethanol, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der Syntheseroute umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Katalysatoren, das Hochdurchsatzscreening von Reaktionsbedingungen und die Hochskalierung der Reaktion auf industrielle Volumina umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Ethyl-2-{[2-(4-Chlor-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um sauerstoffhaltige Gruppen zu entfernen oder Doppelbindungen zu reduzieren.

Substitution: Die Phenoxy- und Benzothiophen-Gruppen können Substitutionsreaktionen unterliegen, um neue Substituenten einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Halogenierungsmittel, Nucleophile und Elektrophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion deoxygenierte Verbindungen liefern kann.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-{[2-(4-Chlor-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien zu Enzymwechselwirkungen und Stoffwechselwegen verwendet werden.

Industrie: Sie kann bei der Herstellung von Spezialchemikalien und -materialien verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-{[2-(4-Chlor-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Analyse Chemischer Reaktionen

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions

Wissenschaftliche Forschungsanwendungen

ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Industry: The compound is used in the production of various industrial chemicals and materials

Wirkmechanismus

The mechanism of action of ETHYL 2-[2-(4-CHLORO-2-METHYLPHENOXY)PROPANAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Ethyl-2-{[2-(4-Chlor-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Ethyl-2-{[2-(2,4-Dichlorphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat: Diese Verbindung hat eine ähnliche Struktur, jedoch mit unterschiedlichen Substituenten an der Phenoxygruppe.

Ethyl-2-{[2-(4-Methoxyphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat: Die Methoxygruppe bietet unterschiedliche chemische Eigenschaften und Reaktivität.

Ethyl-2-{[4-(4-Chlor-2-methylphenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxylat: Diese Verbindung hat eine längere Alkylkette, die sich auf ihre biologische Aktivität und Löslichkeit auswirken kann.

Jede dieser Verbindungen weist einzigartige Eigenschaften auf, die sie für verschiedene Anwendungen geeignet machen, was die Vielseitigkeit des Benzothiophen-Gerüsts unterstreicht.

Eigenschaften

Molekularformel |

C22H26ClNO4S |

|---|---|

Molekulargewicht |

436.0 g/mol |

IUPAC-Name |

ethyl 2-[2-(4-chloro-2-methylphenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C22H26ClNO4S/c1-5-27-22(26)19-16-8-6-12(2)10-18(16)29-21(19)24-20(25)14(4)28-17-9-7-15(23)11-13(17)3/h7,9,11-12,14H,5-6,8,10H2,1-4H3,(H,24,25) |

InChI-Schlüssel |

FLCJIRPEVLQBGX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(C)OC3=C(C=C(C=C3)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)

![2,6-Di-tert-butyl-4-[pyridin-4-yl(pyrrolidin-1-yl)methyl]phenol](/img/structure/B11663967.png)

![2-(9H-fluoren-9-ylsulfanyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11663974.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11663981.png)

![N'-[(9E)-1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-4-fluorobenzohydrazide](/img/structure/B11663982.png)

![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11663997.png)

![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11664005.png)

![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)

![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)

![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)